

Inophyllum B (C25H24O5): A Technical Guide for Drug Development Professionals

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An In-depth Overview of a Promising Natural Compound with Anti-HIV and Potential Anticancer Activities

Introduction

Inophyllum B is a naturally occurring coumarin with the molecular formula C25H24O5.[1] It is primarily isolated from the plant Calophyllum inophyllum, a large evergreen tree belonging to the Clusiaceae family.[1] This technical guide provides a comprehensive overview of **Inophyllum B**, summarizing its chemical properties, biological activities, and the experimental methodologies used for its characterization. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical and Physical Properties

Inophyllum B is a complex heterocyclic compound with a molecular weight of 404.5 g/mol .[1] It is classified as a dipyranocoumarin and is structurally related to other bioactive compounds found in Calophyllum inophyllum, such as Inophyllum P.[2]



Property	Value	Reference
Molecular Formula	C25H24O5	[1]
Molecular Weight	404.5 g/mol	[1]
IUPAC Name	(16R,17S,18S)-18-hydroxy- 10,10,16,17-tetramethyl-6- phenyl-3,9,15- trioxatetracyclo[12.4.0.0 ² ,7.0 ⁸ ,1 ³]octadeca- 1(14),2(7),5,8(13),11-pentaen- 4-one	[1]
CAS Number	41135-06-2	[1]

Biological Activities Anti-HIV Activity

Inophyllum B has demonstrated potent inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT). As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it plays a crucial role in blocking the replication of the virus.[2]

Compound	Target	Activity (IC50)	Reference
Inophyllum B	HIV-1 Reverse Transcriptase	38 nM	[2]
Inophyllum P	HIV-1 Reverse Transcriptase	130 nM	[2]

Anticancer Activity of Calophyllum inophyllum Extracts

While research on the specific anticancer activity of isolated **Inophyllum B** is limited, extracts from Calophyllum inophyllum have shown promising results. A fruit extract of the plant was found to have a marked cytotoxic effect on MCF-7 breast cancer cells.[3] It is important to note that these findings are attributed to the whole extract, and the specific contribution of **Inophyllum B** to this activity has not been definitively established.



Extract Source	Cell Line	Activity (IC50)	Reference
C. inophyllum Fruit Extract	MCF-7 (Human Breast Adenocarcinoma)	23.59 μg/mL (24h)	[3]

Experimental Protocols HIV-1 Reverse Transcriptase (RT) Inhibition Assay

The inhibitory activity of **Inophyllum B** against HIV-1 RT is typically determined using a non-radioactive, colorimetric assay. A general protocol for such an assay is outlined below.

Principle: This assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand synthesized by the reverse transcriptase using a poly(A) x oligo(dT)15 template/primer hybrid. The incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction. The intensity of the color is proportional to the RT activity.

Methodology:

- Immobilization of Template/Primer: A microtiter plate is coated with streptavidin. The biotin-labeled oligo(dT)15 primer is then added and binds to the streptavidin. The poly(A) template is subsequently added, which anneals to the primer.
- RT Reaction: The test compound (**Inophyllum B**) at various concentrations is pre-incubated with recombinant HIV-1 RT. This mixture is then added to the wells containing the template/primer hybrid, along with a reaction buffer containing dNTPs and DIG-dUTP. The reaction is allowed to proceed for a specified time at 37°C.
- Detection: After the reaction, the wells are washed to remove unincorporated nucleotides. An anti-DIG-peroxidase antibody conjugate is added and incubated. After another washing step, a peroxidase substrate (e.g., ABTS) is added.
- Data Analysis: The absorbance is measured using a microplate reader. The percentage of RT inhibition is calculated by comparing the absorbance of the wells with the test compound



to the absorbance of the control wells (without the inhibitor). The IC50 value is then determined from the dose-response curve.

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Anticancer Activity Assessment (Sulforhodamine B Assay)

The cytotoxic effect of C. inophyllum fruit extract on MCF-7 cells was determined using the Sulforhodamine B (SRB) assay.

Principle: The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is related to the cell number.

Methodology:

- Cell Seeding: MCF-7 cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of the C. inophyllum fruit extract and incubated for 24 hours.
- Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
- Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.
- Washing: Unbound dye is removed by washing with 1% acetic acid.
- Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at approximately 515 nm.



 Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.

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Mechanism of Action: Apoptosis Induction by C. inophyllum Fruit Extract

Studies on the fruit extract of C. inophyllum suggest that its anticancer activity in MCF-7 cells is mediated through the induction of apoptosis via the mitochondrial pathway.[3] This is characterized by the modulation of key regulatory proteins.

Signaling Pathway

The proposed signaling pathway involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, resulting in the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and apoptotic cell death.

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Conclusion and Future Directions

Inophyllum B is a promising natural product with potent anti-HIV activity. While extracts of its source plant, Calophyllum inophyllum, have demonstrated anticancer properties, further research is needed to isolate and characterize the specific activity of **Inophyllum B** in this regard. Future studies should focus on:

 Elucidating the precise mechanism by which Inophyllum B inhibits HIV-1 reverse transcriptase.



- Investigating the anticancer potential of purified Inophyllum B against a panel of cancer cell lines.
- Determining if Inophyllum B is a key contributor to the apoptosis-inducing effects of C. inophyllum extracts.
- Conducting preclinical and clinical studies to evaluate the safety and efficacy of Inophyllum
 B as a therapeutic agent.

This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of **Inophyllum B**'s therapeutic potential. The data presented herein highlights the importance of continued investigation into this and other natural products as sources of novel drug candidates.

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